2-Pentanone, 5,5-diethoxy-
Overview
Description
2-Pentanone, 5,5-diethoxy- is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . It is also known by other names such as Levulinaldehyde, 1-(diethyl acetal), 1,1-Diethoxypentan-4-one, and 5,5-Diethoxypentan-2-one . This compound is characterized by the presence of a ketone group and two ethoxy groups attached to the same carbon atom.
Preparation Methods
The synthesis of 2-Pentanone, 5,5-diethoxy- can be achieved through various synthetic routes. One common method involves the reaction of levulinic acid with ethanol in the presence of an acid catalyst to form the diethyl acetal . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Pentanone, 5,5-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Pentanone, 5,5-diethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pentanone, 5,5-diethoxy- involves its interaction with molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the ethoxy groups can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways and processes, depending on the specific context and application .
Comparison with Similar Compounds
2-Pentanone, 5,5-diethoxy- can be compared with other similar compounds such as:
2-Pentanone: Lacks the ethoxy groups, making it less versatile in certain reactions.
5,5-Dimethoxy-2-pentanone: Similar structure but with methoxy groups instead of ethoxy groups, which can affect its reactivity and properties.
Levulinic acid: The precursor to 2-Pentanone, 5,5-diethoxy-, with different functional groups and reactivity. The uniqueness of 2-Pentanone, 5,5-diethoxy- lies in its combination of a ketone group and two ethoxy groups, which provide distinct chemical properties and reactivity.
Properties
IUPAC Name |
5,5-diethoxypentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQZMIVIOUPIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCC(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336867 | |
Record name | 2-Pentanone, 5,5-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14499-41-3 | |
Record name | 2-Pentanone, 5,5-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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